N-Acetylthyroxine
Overview
Description
N-Acetyl-L-thyroxine is an acetylated derivative of L-thyroxine, a synthetic form of the thyroid hormone thyroxine
Mechanism of Action
Target of Action
N-Acetylthyroxine is a kind of Thyroxine analogue used for the treatment of diagnosing and treating diabetes . It is used as a precursor to Tyrosine , a non-essential amino acid with a polar side group, which is a key component in the synthesis of proteins in the body .
Mode of Action
This compound, due to its enhanced solubility compared to Tyrosine , is administered as parenteral nutrition or intravenous infusion . It is deacetylated to form Tyrosine , which then interacts with its targets in the body to bring about the desired effects.
Biochemical Pathways
Tyrosine, the product of this compound deacetylation, is involved in several biochemical pathways. It is synthesized de novo via the shikimate pathway, which also gives rise to the other two aromatic amino acids, phenylalanine and tryptophan . Tyrosine is a biosynthetic precursor of tocopherols, plastoquinone, and ubiquinone that are essential to plant survival . Furthermore, tyrosine is used as a substrate to synthesize numerous specialized metabolites in different groups of plants .
Pharmacokinetics
It is known that this compound is administered as parenteral nutrition or intravenous infusion due to its enhanced solubility compared to tyrosine . This suggests that it may have good bioavailability when administered in these ways.
Result of Action
The result of this compound action is the production of Tyrosine, which plays a crucial role in various physiological processes. Tyrosine is a non-essential amino acid with a polar side group, which is a key component in the synthesis of proteins in the body . It is also a precursor for the synthesis of neurotransmitters and hormones, including adrenaline, noradrenaline, and thyroid hormones.
Biochemical Analysis
Biochemical Properties
N-Acetylthyroxine interacts with various enzymes and proteins in the body. It weakly binds to thyroxine-binding globulin (TBG) in isolated human serum . The tyrosine metabolism pathway, which this compound is a part of, serves as a starting point for the production of a variety of structurally diverse natural compounds in plants, such as tocopherols, plastoquinone, ubiquinone, betalains, salidroside, benzylisoquinoline alkaloids, and so on .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been suggested that it influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that a portion of ingested this compound turns into L-tyrosine, an amino acid with promising nootropic and stimulant effects .
Temporal Effects in Laboratory Settings
It is known that this compound is used in place of as a tyrosine precursor due to its enhanced solubility compared to tyrosine .
Metabolic Pathways
This compound is involved in the tyrosine metabolism pathway . This pathway serves as a starting point for the production of a variety of structurally diverse natural compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-L-thyroxine typically involves the acetylation of L-thyroxine. The process begins with the iodination of amino acid L-tyrosine to form 3,5-diiodo-L-tyrosine. This intermediate is then coupled with another iodinated tyrosine derivative to form L-thyroxine. The final step involves the acetylation of L-thyroxine using acetic anhydride under controlled conditions to yield N-Acetyl-L-thyroxine .
Industrial Production Methods: Industrial production of N-Acetyl-L-thyroxine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and minimal impurities. Advanced techniques such as chromatography and crystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-L-thyroxine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert N-Acetyl-L-thyroxine to its deacetylated form, L-thyroxine.
Substitution: Halogen substitution reactions can modify the iodine atoms on the aromatic rings, leading to different analogues.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.
Reduction: Sodium borohydride or other reducing agents under mild conditions.
Substitution: Halogenating agents such as iodine or bromine in the presence of a catalyst.
Major Products:
Oxidation Products: Oxidized derivatives of N-Acetyl-L-thyroxine.
Reduction Products: L-thyroxine.
Substitution Products: Various halogenated analogues.
Scientific Research Applications
N-Acetyl-L-thyroxine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other thyroid hormone analogues.
Biology: Studied for its role in thyroid hormone metabolism and regulation.
Medicine: Investigated for its potential therapeutic effects in thyroid-related disorders.
Industry: Utilized in the production of high-purity thyroid hormone derivatives for pharmaceutical applications
Comparison with Similar Compounds
L-Thyroxine (T4): The parent compound of N-Acetyl-L-thyroxine, widely used in the treatment of hypothyroidism.
Triiodothyronine (T3): Another thyroid hormone with higher biological activity than T4.
Diiodothyronines: Metabolites of thyroid hormones with distinct biological activities.
Iodothyronamines: Analogues with potential therapeutic applications
Uniqueness: N-Acetyl-L-thyroxine is unique due to its acetylated structure, which may confer different binding affinities and biological activities compared to its parent compound, L-thyroxine. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13I4NO5/c1-7(23)22-14(17(25)26)4-8-2-12(20)16(13(21)3-8)27-9-5-10(18)15(24)11(19)6-9/h2-3,5-6,14,24H,4H2,1H3,(H,22,23)(H,25,26)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERGVJCCFAPEMR-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13I4NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
818.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26041-51-0 | |
Record name | N-Acetylthyroxine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026041510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-ACETYLTHYROXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G10YJB626N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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